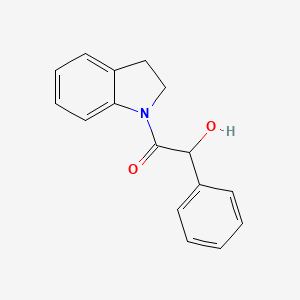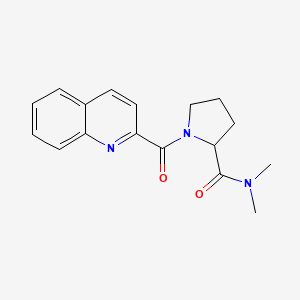
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as PD168077, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the benzothiophene class of compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide acts by binding to the dopamine D4 receptor and blocking its activity. This leads to a decrease in the release of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been found to have a number of biochemical and physiological effects, including a decrease in the release of dopamine, a decrease in locomotor activity, and a decrease in the reinforcing effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation of using N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide is that it may not fully replicate the effects of other dopamine receptor antagonists, which may have different binding affinities and pharmacological profiles.
Direcciones Futuras
There are a number of future directions for research on N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide, including:
1. Further studies on the effects of N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide on other dopamine receptors and neurotransmitter systems.
2. Investigation of the potential therapeutic applications of N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide in the treatment of psychiatric disorders, such as schizophrenia and addiction.
3. Development of new compounds based on N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide that have improved pharmacological properties and selectivity for the dopamine D4 receptor.
4. Studies on the long-term effects of N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide on behavior and cognitive function.
In conclusion, N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound acts as a selective antagonist of the dopamine D4 receptor and has a number of biochemical and physiological effects. While there are some limitations to using N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide in lab experiments, there are also a number of future directions for research on this compound that could lead to new insights into the role of dopamine in behavior and cognition.
Métodos De Síntesis
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide can be synthesized using a variety of methods, including the reduction of 2,3-dihydro-1-benzothiophene-2-carboxylic acid with sodium borohydride, followed by reaction with propylamine. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
N-propyl-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYHXVNWKPPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)


methanone](/img/structure/B7492339.png)


![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)



![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)